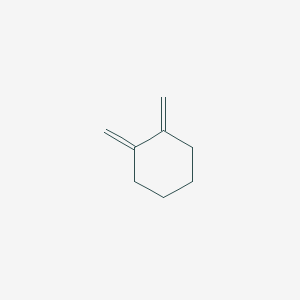

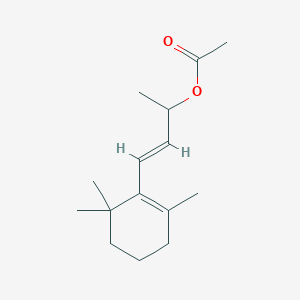

Cyclohexane, 1,2-bis(methylene)-

Übersicht

Beschreibung

Cyclohexane, 1,2-bis(methylene)-, also known as cyclohexane dimethanol (CHDM) is a cyclic, saturated hydrocarbon with two methylene groups attached to the ring. It is a colorless, odorless, and water-soluble compound with a boiling point of 114 °C and a melting point of −94 °C. CHDM is widely used in the chemical industry, as a solvent, and as an intermediate in the production of polyester and polyurethane polymers. It is also a key component in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Ruthenium complexes based on rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have been found highly active and enantioselective as catalysts for asymmetric hydrogenation of aryl and heteroaryl ketones (Doherty et al., 2007).

In crystallography, C-H-Npyridine interactions in isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines lead to various molecular arrangements, influencing the crystal packing (Lai, Mohr, & Tiekink, 2006).

The Kabachnik-Fields and Moedritzer-Irani reactions using this compound lead to the creation of new bicyclic bis phosphonates and tetra phosphonic acid, with the methylene bridge offering stability in different pH conditions (Bailly & Burgada, 1995).

A study on recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide demonstrates a practical approach to synthesize trans-1,2-cyclohexanedio (Yu et al., 2014).

The ozonolysis of highly methylated 1,2-bis(methylene)cycloalkanes shows differences in reactivity compared to nonmethylated ones, suggesting a particular reaction mechanism (Yamakoshi et al., 1996).

Methylene halides can lead to the formation of tetraoxacyclodecane derivatives from cyclohexane-1,2-diols, revealing interesting chemical transformations (Brimacombe et al., 1967).

The thermal isomerization of 1,4-bis(ethenylidene)cyclohexane and 1,2-ethenylidene-4-methylenecyclohexane leads to polymethylencyclohexane, which has implications in organic chemistry (Lenk & Hopf, 1982).

Bifunctional organocatalysts derived from trans-cyclohexane-1,2-diamine show excellent activity in various asymmetric reactions, suggesting their potential in organic synthesis (Nájera, Sansano, & Gómez-Bengoa, 2016).

Polyamides derived from 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane have been shown to offer transparent, flexible, and tough films with high glass transition temperatures (Yang, Hsiao, & Yang, 1999).

In a study on the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, researchers found that trifluoroacetolysis of the cis 3,4-isomer yields cyclohexene-d2, revealing insights into the stereochemical aspects of these compounds (Wickham & Kitching, 1983).

Eigenschaften

IUPAC Name |

1,2-dimethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQHQNRKZJUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182460 | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2819-48-9 | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

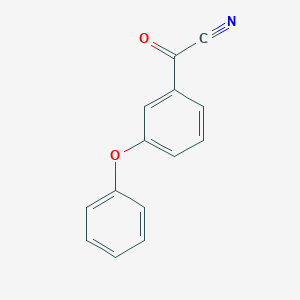

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

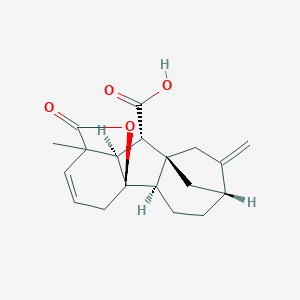

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)